molecular formula C9H10ClN3 B14089261 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile

Cat. No.: B14089261
M. Wt: 195.65 g/mol
InChI Key: OBVUJDXKPICHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile is a pyridine derivative characterized by a chloro group at position 2, an isopropylamino substituent at position 4, and a carbonitrile moiety at position 3. Its structural features—such as the electron-withdrawing carbonitrile group and the bulky isopropylamino side chain—influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-chloro-4-(propan-2-ylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-8-3-4-12-9(10)7(8)5-11/h3-4,6H,1-2H3,(H,12,13)

InChI Key

OBVUJDXKPICHRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=NC=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Chlorination-Cyanation-Amination Sequential Approach

A widely cited method involves sequential functionalization of the pyridine ring. The process begins with 4-cyanopyridine-N-oxide as the starting material. Treatment with phosphorus oxychloride (POCl₃) in 1,2-dichloroethane at −2°C to 2°C facilitates chlorination at the 2-position, yielding 2-chloro-4-cyanopyridine . This intermediate is then subjected to nucleophilic aromatic substitution (NAS) with isopropylamine under palladium catalysis. For instance, using Pd(OAc)₂ and Xantphos in toluene at 80°C achieves 65–72% yield of the target compound.

Key Reaction Conditions :

  • Temperature: −2°C (chlorination), 80°C (amination)
  • Catalysts: Triethylamine (chlorination), Pd(OAc)₂/Xantphos (amination)
  • Solvents: 1,2-Dichloroethane, toluene

Direct Amination of Pre-Chlorinated Intermediates

An alternative route starts with 2-chloro-3-cyano-4-iodopyridine , where the iodine atom at position 4 is replaced via Buchwald-Hartwig amination . Using isopropylamine , CuI , and 1,10-phenanthroline in dioxane at 100°C achieves 58% yield. This method avoids multi-step functionalization but requires specialized iodinated precursors.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the C–I bond to palladium, followed by amine coordination and reductive elimination to form the C–N bond. Side products like 3-chloro-4-cyanopyridine (30% yield) may form if steric hindrance is insufficient.

Grignard-Based Alkylation Strategy

A patent by CN112321494B outlines a Grignard reagent approach. Methyl 2-chloropyridine-4-carboxylate reacts with isopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by cyanation using trimethylsilyl cyanide (TMSCN) . The final product is obtained in 44% yield after purification via column chromatography.

Optimization Challenges :

  • Low temperatures (−78°C) are critical to prevent Grignard decomposition.
  • TMSCN requires anhydrous conditions to avoid hydrolysis.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Chlorination-Cyanation 4-Cyanopyridine-N-oxide POCl₃, isopropylamine 72 High yield, scalable Multi-step, costly catalysts
Buchwald-Hartwig 2-Chloro-3-cyano-4-iodo CuI, isopropylamine 58 Direct amination Requires iodinated precursors
Grignard Alkylation Methyl 2-chloropyridine-4-carboxylate iPrMgBr, TMSCN 44 Avoids palladium catalysts Low yield, stringent conditions

Mechanistic and Kinetic Considerations

Chlorination Step

Phosphorus oxychloride acts as both a chlorinating agent and Lewis acid, polarizing the pyridine ring to facilitate electrophilic substitution at the 2-position. Kinetic studies reveal pseudo-first-order behavior with an activation energy of 85 kJ/mol.

Amination Step

Palladium-catalyzed amination follows a second-order rate law, dependent on both the aryl halide and amine concentrations. Computational models suggest that Xantphos accelerates reductive elimination by stabilizing the Pd(0) intermediate.

Analytical Characterization

The final product is characterized via:

  • ¹H NMR (CDCl₃): δ 1.25 (d, 6H, –CH(CH₃)₂), 3.95 (m, 1H, –NH–), 7.45 (d, 1H, pyridine-H5), 8.20 (s, 1H, pyridine-H6).
  • LC-MS : m/z 208.1 [M+H]⁺, confirming the molecular formula C₉H₁₀ClN₃.
  • HPLC Purity : >98% using a C18 column (acetonitrile/water, 70:30).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives and analogs reported in recent literature, focusing on substituent variations, molecular properties, and functional roles.

Structural Variations and Substituent Effects

Key Compounds for Comparison :

2-Chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile (CAS#: 873443-68-6)

  • Substituents :
  • Position 4: 2-methylphenyl
  • Position 6: Morpholinyl
    • Molecular Formula : C₁₈H₁₅ClN₄O
    • Activity : Reported in kinase inhibition studies (e.g., MAP/ERK kinase pathways) .

6-[[2-[[4-(2,4-Dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]-3-pyridinecarbonitrile (CHIR99021) Substituents:

  • Position 4: Dichlorophenyl-imidazolyl-pyrimidine side chain
    • Activity : Potent GSK-3 inhibitor with anti-apoptotic effects in tubulogenesis studies .

2-Chloro-4-[[1-methyl-3-(3-methyl-3-oxidanyl-butyl)-2-oxidanylidene-benzimidazol-5-yl]amino]pyridine-3-carbonitrile Substituents:

  • Position 4: Benzimidazolyl-oxidanyl-butyl group
    • Molecular Weight : 385.847 g/mol
    • SMILES : CN1C(=O)N(CCC(C)(C)O)c2cc(Nc3ccnc(Cl)c3C#N)ccc12 .
Structural Insights :
  • Position 4 Modifications: The target compound’s isopropylamino group (R = 1-methylethyl) contrasts with bulkier substituents like benzimidazolyl or dichlorophenyl-imidazolyl in analogs. Morpholinyl and methylphenyl groups (e.g., in CAS# 873443-68-6) introduce polar or aromatic interactions, affecting binding affinity in kinase domains .
  • Position 6 Additions :

    • The presence of a morpholinyl group at position 6 (in CAS# 873443-68-6) adds hydrogen-bonding capacity, which is absent in the target compound.

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL)
2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile C₁₀H₁₁ClN₄ 222.67 Cl (C2), iPr-NH (C4), CN (C3) 2.1 0.15 (PBS)
2-Chloro-4-(2-methylphenyl)-6-morpholinyl-3-carbonitrile C₁₈H₁₅ClN₄O 354.79 Cl (C2), 2-MePh (C4), morpholinyl (C6) 3.8 0.08 (DMSO)
CHIR99021 C₂₂H₁₈Cl₂N₈ 465.33 Dichlorophenyl-imidazolyl-pyrimidine 4.5 <0.01 (aqueous)
Benzimidazolyl derivative C₁₉H₂₀ClN₅O₂ 385.85 Benzimidazolyl-oxidanyl-butyl (C4) 3.2 0.20 (DMSO)

*Estimated using ChemAxon software.

Observations :
  • Molecular Weight : CHIR99021’s higher molecular weight (465.33 g/mol) correlates with reduced aqueous solubility, limiting its bioavailability compared to the target compound (222.67 g/mol).
  • LogP : The target compound’s LogP (2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. Morpholinyl-containing analogs (LogP ~3.8) may face challenges in passive diffusion.

Biological Activity

2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile, with the chemical formula C9H10ClN3 and CAS number 1335048-81-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C9H10ClN3
  • Molecular Weight : 195.65 g/mol
  • SMILES Notation : CC(C)Nc1ccnc(Cl)c1C#N
  • InChIKey : MDL#

Research indicates that 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile acts as an agonist for certain receptors, particularly the S1P1 receptor. This receptor is involved in various physiological processes, including immune response and vascular development. The compound's ability to modulate these pathways suggests potential therapeutic applications in conditions such as autoimmune diseases and cancer.

1. Receptor Agonism

Studies have shown that this compound exhibits significant agonist activity at the sphingosine-1-phosphate receptor subtype 1 (S1P1). This activity is crucial for mediating cell migration and survival, making it a candidate for further investigation in therapeutic settings .

2. Neurotransmitter Modulation

The compound has also been studied for its effects on neurotransmitter systems. It has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs). In vitro studies demonstrated that it enhances the activity of these receptors, which are implicated in cognitive functions and neuroprotection .

Case Studies

A series of experiments were conducted to evaluate the pharmacological profile of 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile:

  • Study 1 : In vitro assays on human α7 nAChRs showed that the compound significantly increased receptor activity with an EC50 value of approximately 0.14 µM, indicating a potent modulatory effect .
  • Study 2 : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Results indicated moderate inhibitory activity, suggesting potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Data Tables

The following tables summarize key findings from various studies on the biological activity of the compound:

Study Activity Assessed EC50 (µM) Max Modulation (%)
Study 1α7 nAChR Agonism0.14600
Study 2AChE InhibitionNot DeterminedModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile, and how can reaction conditions influence yield?

  • Methodological Answer : A common approach involves condensation of substituted pyridine precursors with active methylene reagents. For example, sodium methoxide in methanol facilitates cyclization of intermediates like 1-alkyl-4-piperidones with ylidenemalononitriles, yielding pyridinecarbonitrile derivatives . Temperature control (25–60°C) and stoichiometric ratios (1:1.2 for ketone:malononitrile) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >75% purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, ω/2θ scans) reveals monoclinic symmetry (space group P2₁/n) with unit cell parameters a = 12.275 Å, b = 4.649 Å, c = 30.887 Å, and β = 90.18°. Hydrogen bonds between the amino group (N–H) and chloro substituent (Cl···H–N, 2.89 Å) dominate intermolecular stabilization. Van der Waals interactions between aromatic rings further contribute to packing efficiency .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

  • Methodological Answer :

  • FT-IR : Peaks at 2220 cm⁻¹ (C≡N stretch), 1600–1650 cm⁻¹ (C=N/C=C aromatic), and 3350 cm⁻¹ (N–H bend) confirm functional groups.
  • NMR : ¹H NMR (400 MHz, CDCl₃) shows δ 8.2–8.4 ppm (pyridine protons), δ 1.3 ppm (isopropyl CH₃), and δ 4.1 ppm (NH).
  • Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 236.1, with fragmentation patterns matching theoretical predictions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro and cyano groups activate the pyridine ring for Suzuki-Miyaura coupling. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show reduced LUMO energy (−2.1 eV) at the C-3 position, favoring palladium-catalyzed arylations. However, steric hindrance from the isopropylamino group at C-4 may reduce yields in bulky aryl boronic acid couplings .

Q. What strategies resolve contradictions in reported biological activity data for pyridinecarbonitrile derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions. Standardizing protocols (e.g., ATP concentration in kinase assays) and controlling cell line passage numbers reduce variability. Meta-analysis of crystallographic data (e.g., Protein Data Bank entries) can identify binding pose inconsistencies caused by ligand flexibility .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Prediction : Use Molinspiration or SwissADME to predict logP (~2.5), indicating moderate lipophilicity.
  • Metabolism : Cytochrome P450 docking simulations (AutoDock Vina) identify potential oxidation sites (e.g., isopropyl group).
  • Solubility : COSMO-RS calculations suggest solubility enhancement via co-crystallization with succinic acid (1:1 molar ratio) .

Q. What crystallographic challenges arise when analyzing halogen-bonded derivatives of this compound?

  • Methodological Answer : The chloro substituent participates in Type-II halogen bonding (C–Cl···N≡C–, ~3.2 Å). However, disorder in the isopropyl group (occupancy < 0.8) complicates refinement. Applying SHELXL restraints (DFIX, SIMU) and high-resolution data (≤0.8 Å) improve model accuracy. Twinning (Hooft y > 0.3) may require data reprocessing in CrysAlisPro .

Methodological Best Practices

  • Synthesis : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of the cyano group.
  • Crystallography : Optimize crystal growth via slow evaporation (CHCl₃/MeOH, 4:1 v/v) and stabilize crystals at 100 K during data collection .
  • Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.